molecular formula C26H30N4O4 B11017835 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No.: B11017835
M. Wt: 462.5 g/mol
InChI Key: NSNGOUDLKYDLSK-UHFFFAOYSA-N
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Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is known for its biological activity, and a benzimidazole moiety, often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzazepine Core: Starting from a suitable precursor, such as 2-amino-5,6-dimethoxybenzoic acid, cyclization is induced using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the benzazepine ring.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring is synthesized separately, often starting from o-phenylenediamine and an appropriate carboxylic acid derivative. The two fragments are then coupled using a linker, such as ethyl bromoacetate, under basic conditions.

    Final Coupling: The intermediate compounds are coupled under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the carbonyl group in the benzazepine ring can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides or aryl halides, in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new alkyl or aryl derivatives of the benzimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s benzazepine core is of interest due to its potential neuroprotective and anti-inflammatory properties. Studies may focus on its interaction with various biological targets, such as enzymes and receptors.

Medicine

Medically, the compound could be investigated for its potential therapeutic effects. The benzimidazole moiety is known for its antimicrobial and antiparasitic activities, making this compound a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzazepine core may interact with neurotransmitter receptors, modulating their activity, while the benzimidazole moiety could inhibit microbial enzymes, disrupting their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
  • 2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-hydroxyethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide stands out due to the presence of both the benzazepine and benzimidazole moieties

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C26H30N4O4/c1-17(2)30-21-8-6-5-7-20(21)28-24(30)9-11-27-25(31)16-29-12-10-18-13-22(33-3)23(34-4)14-19(18)15-26(29)32/h5-8,10,12-14,17H,9,11,15-16H2,1-4H3,(H,27,31)

InChI Key

NSNGOUDLKYDLSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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